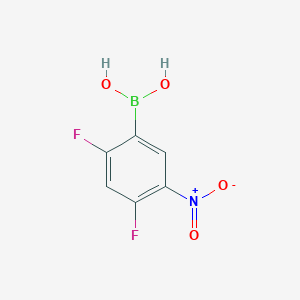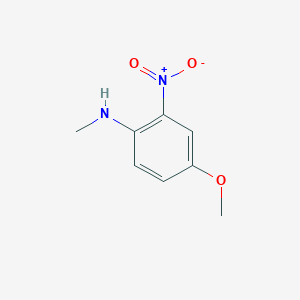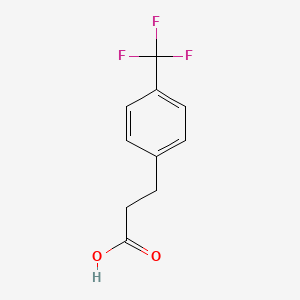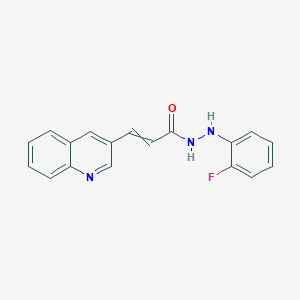
2,4-Difluoro-5-nitrophenylboronic acid
Descripción general
Descripción
2,4-Difluoro-5-nitrophenylboronic acid is a useful research compound. Its molecular formula is C6H4BF2NO4 and its molecular weight is 202.91 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis
One significant application of 2,4-difluoro-5-nitrophenylboronic acid derivatives is in the field of chemical synthesis and catalysis. For instance, hexafluoro-2-propanol-assisted quick and chemoselective nitro reduction using iron powder as a catalyst under mild conditions showcases the utility of related compounds in chemoselective reduction processes. This method is notable for its room temperature operation and remarkably short reaction time, capable of reducing a wide range of substrates including those with reducible functional groups, in good to excellent yields. Notably, the highly selective reduction of 3-nitrophenylboronic acid is achieved quantitatively, indicating the potential utility of difluoro-nitrophenylboronic acids in similar chemoselective reductions (Xu-Ling Chen et al., 2017).
Organocatalysis
Furthermore, this compound derivatives have been explored as organocatalysts. For example, 3,5-Bis(pentafluorosulfanyl)phenylboronic acid was introduced as an efficient organocatalyst for Conia-ene carbocyclization of 1,3-dicarbonyl compounds having terminal alkynes, demonstrating moderate to excellent yields. This research highlights the potential of using difluoro-nitrophenylboronic acid derivatives as a lipophilic and sterically demanding alternative to traditional catalysts in organocatalysis applications (Yudong Yang et al., 2012).
Photoreactivity for Biochemical Probes
Additionally, derivatives of this compound, such as 2,6-difluoro-4-nitroanisole, have been investigated for their photoreactivity, suggesting their potential as improved biochemical photoprobes for photoaffinity labeling reagents. This application is particularly relevant for proteins where good nucleophiles are present, indicating the potential utility of difluoro-nitrophenylboronic acids in the design of biochemical probes (F. Casado et al., 1995).
Nonenzymatic Colorimetric Methods
Moreover, nitrophenylboronic acids have been utilized as chemoselective probes to detect hydrogen peroxide in foods and agricultural products through a novel nonenzymatic colorimetric method. This application underscores the broader utility of difluoro-nitrophenylboronic acid derivatives in developing convenient and rapid methods for determining hydrogen peroxide concentration, demonstrating potential applications in food safety and quality control (Chun-ping Lu et al., 2011).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 2,4-Difluoro-5-nitrophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, facilitated by this compound, affects the biochemical pathway of carbon–carbon bond formation . The downstream effects include the synthesis of complex organic compounds .
Pharmacokinetics
It’s known that the compound should be stored in a refrigerated environment , suggesting that temperature could affect its stability and thus its bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds . This leads to the synthesis of complex organic compounds, which is crucial in various fields of chemistry and drug development .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, it’s recommended that the compound be stored in a refrigerated environment , indicating that temperature can affect its stability. Additionally, the compound should be handled in a well-ventilated area , suggesting that air quality could also influence its action.
Análisis Bioquímico
Biochemical Properties
2,4-Difluoro-5-nitrophenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play crucial roles in various physiological processes. The boronic acid group of this compound forms a reversible covalent bond with the active site serine residue of these enzymes, leading to their inhibition. This interaction is of particular interest in the development of enzyme inhibitors for therapeutic purposes .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways by modulating the activity of key enzymes involved in signal transduction. For instance, the inhibition of serine proteases by this compound can lead to alterations in downstream signaling events, affecting gene expression and cellular metabolism. Additionally, this compound has been observed to induce oxidative stress in certain cell types, which can impact cell viability and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, primarily enzymes. The boronic acid group of this compound forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction disrupts the catalytic activity of the enzyme, preventing the hydrolysis of peptide bonds in substrate proteins. Additionally, this compound may interact with other biomolecules, such as transport proteins, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to assess its stability and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained enzyme inhibition and alterations in metabolic pathways. These temporal effects are crucial for understanding the potential therapeutic applications and limitations of this compound .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound has been shown to effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can induce adverse effects, including tissue damage and systemic toxicity. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize potential side effects while maximizing efficacy .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes. This compound can inhibit key enzymes in metabolic pathways, leading to alterations in metabolic flux and metabolite levels. For example, the inhibition of serine proteases by this compound can impact protein degradation and turnover, affecting overall cellular metabolism. Additionally, this compound may interact with cofactors and other regulatory molecules, further influencing metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function, as well as its potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. This compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. The subcellular localization of this compound can impact its activity and function, as well as its interactions with other biomolecules. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
(2,4-difluoro-5-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF2NO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPLUVTUISDWMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)F)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396445 | |
| Record name | 2,4-DIFLUORO-5-NITROPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325786-11-6 | |
| Record name | 2,4-DIFLUORO-5-NITROPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Difluoro-5-nitrobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(2-Furylmethyl)-2-piperazinyl]ethanol](/img/structure/B1307431.png)

![7-(4-Fluorostyryl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1307433.png)
![Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]-](/img/structure/B1307434.png)






![2-[3-(Trifluoromethyl)phenoxy]ethanethioamide](/img/structure/B1307468.png)


![(Z)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-[3-(trifluoromethyl)phenyl]-2-propenenitrile](/img/structure/B1307472.png)
